molecular formula C21H21N3O3S2 B2590799 ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate CAS No. 946370-75-8

ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate

Cat. No.: B2590799
CAS No.: 946370-75-8
M. Wt: 427.54
InChI Key: HFQOOCNIDNOOFQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzoate ester and the amino group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of amino or alkoxy derivatives.

Scientific Research Applications

Ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share structural similarities.

    Benzoate Esters: Ethyl benzoate and methyl benzoate are simpler esters with similar functional groups.

Uniqueness

Ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiazole ring and the benzoate ester in a single molecule

Properties

IUPAC Name

ethyl 4-[4-amino-5-[(4-methylphenyl)methylcarbamoyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-3-27-20(26)15-8-10-16(11-9-15)24-18(22)17(29-21(24)28)19(25)23-12-14-6-4-13(2)5-7-14/h4-11H,3,12,22H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQOOCNIDNOOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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